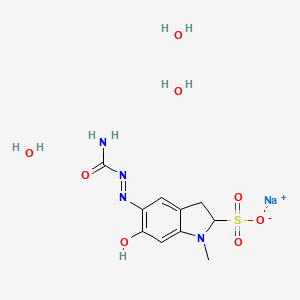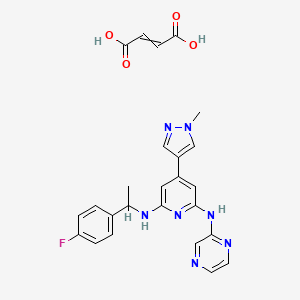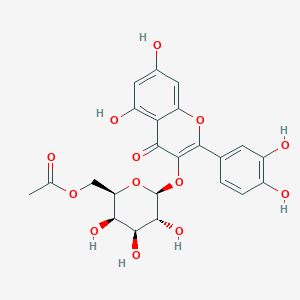
(R)-Lanicemine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Lanicemine, also known as ®-AZD6765, is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it can inhibit the activity of NMDA receptors in the brain. This property makes it a promising candidate for the treatment of various neurological and psychiatric disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Lanicemine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the preparation of an intermediate compound through a series of chemical reactions, such as alkylation or acylation.
Chiral resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer, ®-Lanicemine. This step often involves the use of chiral catalysts or chiral chromatography techniques.
Final purification: The final step involves the purification of ®-Lanicemine to achieve the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-Lanicemine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of high-throughput screening techniques to identify the most efficient synthetic routes and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
®-Lanicemine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require the use of solvents such as ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ®-Lanicemine may result in the formation of an oxidized derivative, while reduction may result in the formation of a reduced derivative.
Aplicaciones Científicas De Investigación
®-Lanicemine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and behavior of NMDA receptor antagonists.
Biology: It is used to investigate the role of NMDA receptors in various biological processes, such as synaptic plasticity and neuroprotection.
Medicine: It is being studied as a potential treatment for various neurological and psychiatric disorders, such as depression, schizophrenia, and Alzheimer’s disease.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mecanismo De Acción
®-Lanicemine exerts its effects by binding to the NMDA receptor and inhibiting its activity. This inhibition prevents the influx of calcium ions into the neuron, which can protect against excitotoxicity and neuronal damage. The molecular targets of ®-Lanicemine include the NMDA receptor subunits NR1 and NR2B, which are involved in the regulation of synaptic transmission and plasticity.
Comparación Con Compuestos Similares
®-Lanicemine is unique among NMDA receptor antagonists due to its selective binding to the NR2B subunit, which may result in fewer side effects compared to other non-selective NMDA receptor antagonists. Similar compounds include:
Ketamine: A non-selective NMDA receptor antagonist with anesthetic and antidepressant properties.
Memantine: A non-selective NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Dextromethorphan: A non-selective NMDA receptor antagonist commonly used as a cough suppressant.
Propiedades
Fórmula molecular |
C13H14N2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
(1R)-1-phenyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m1/s1 |
Clave InChI |
FWUQWDCOOWEXRY-CYBMUJFWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](CC2=CC=CC=N2)N |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B11935087.png)

![N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide](/img/structure/B11935100.png)
![5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B11935104.png)
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid](/img/structure/B11935112.png)


![[13-Hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B11935136.png)
![(1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol](/img/structure/B11935140.png)
![Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,22-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride](/img/structure/B11935141.png)
![6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B11935148.png)


![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935165.png)
